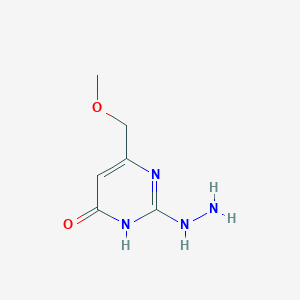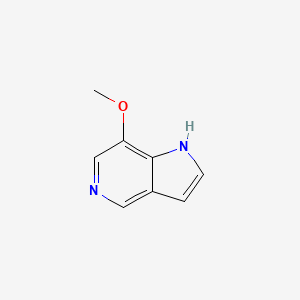
7-甲氧基-5-氮杂吲哚
描述
7-Methoxy-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Methoxy-1H-pyrrolo[3,2-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1H-pyrrolo[3,2-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现
7-氮杂吲哚结构单元,包括7-甲氧基-5-氮杂吲哚,在药物发现领域引起了极大的兴趣 . 由于其强大的药理特性,开发用于7-氮杂吲哚官能化的合成、优雅技术仍然是研究的活跃领域 .
治疗靶点的药效团
7-氮杂吲哚,包括7-甲氧基-5-氮杂吲哚,是各种治疗靶点的潜在药效团 . 它们用于开发与这些靶点相互作用以产生治疗效果的药物 .
激酶抑制剂
吲哚/氮杂吲哚/氧吲哚部分,包括7-甲氧基-5-氮杂吲哚,是许多生物活性化合物的关键药效团,并且通常用作药物化学中药物发现的优良支架 . 它们用于开发ATP竞争性激酶抑制剂 .
癌症治疗
含吲哚/氮杂吲哚/氧吲哚支架的激酶抑制剂,包括7-甲氧基-5-氮杂吲哚,已被批准用于治疗包括癌症在内的疾病 . 它们在细胞增殖、凋亡、代谢和其他关键生理过程的调节中发挥着重要作用 .
HIV进入抑制剂
7-甲氧基-5-氮杂吲哚可用作制备吲哚磺酰胺的反应物,而吲哚磺酰胺是HIV进入抑制剂 . 这些抑制剂阻止病毒进入宿主细胞,从而阻止感染 .
铃木-宫浦交叉偶联反应
作用机制
Target of Action
7-Methoxy-5-Azaindole, also known as MFCD21642072 or 7-Methoxy-1H-pyrrolo[3,2-c]pyridine, primarily targets the Tyrosine Protein Kinase SRC . This enzyme plays a crucial role in various cellular processes, including cell growth, division, migration, and survival .
Mode of Action
The compound interacts with its target, the Tyrosine Protein Kinase SRC, by inhibiting its activity . This interaction results in the suppression of the kinase’s function, leading to changes in the cellular processes that the kinase regulates .
Biochemical Pathways
The inhibition of the Tyrosine Protein Kinase SRC affects several biochemical pathways. For instance, it can impact the p38 MAP kinase pathway , which plays a role in cellular responses to stress and inflammation . The exact downstream effects of this interaction depend on the specific cellular context and the other signaling pathways that are active in the cell .
Result of Action
The primary result of 7-Methoxy-5-Azaindole’s action is its antiproliferative effect . By inhibiting the Tyrosine Protein Kinase SRC, the compound can suppress cell growth and division . This makes it a potential therapeutic agent for conditions characterized by abnormal cell proliferation, such as cancer .
生化分析
Biochemical Properties
7-Methoxy-1H-pyrrolo[3,2-c]pyridine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways and cellular processes, making 7-Methoxy-1H-pyrrolo[3,2-c]pyridine a potential candidate for therapeutic applications.
Cellular Effects
The effects of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, it affects metabolic pathways by interacting with enzymes involved in cellular respiration and energy production, thereby impacting overall cellular metabolism.
Molecular Mechanism
At the molecular level, 7-Methoxy-1H-pyrrolo[3,2-c]pyridine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting their catalytic activity. Furthermore, 7-Methoxy-1H-pyrrolo[3,2-c]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of inactive or less active metabolites . In vitro and in vivo studies have shown that prolonged exposure to 7-Methoxy-1H-pyrrolo[3,2-c]pyridine can result in sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing harm to the organism.
Metabolic Pathways
7-Methoxy-1H-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can influence the activity of enzymes involved in the biosynthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis. Additionally, this compound can modulate the levels of specific metabolites, impacting cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be actively transported into the mitochondria, where it can influence mitochondrial function and energy production. The distribution of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine within tissues also affects its overall bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 7-Methoxy-1H-pyrrolo[3,2-c]pyridine is a key determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein synthesis and processing.
属性
IUPAC Name |
7-methoxy-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-7-5-9-4-6-2-3-10-8(6)7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTAQFSSFRYBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CN=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285417 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-40-4 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, 7-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-4-yl)butyl]carbamate](/img/structure/B1449791.png)
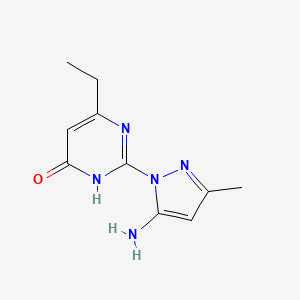
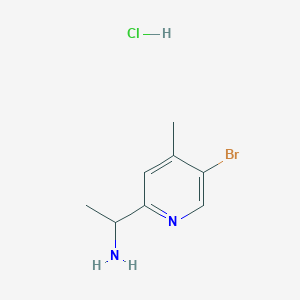
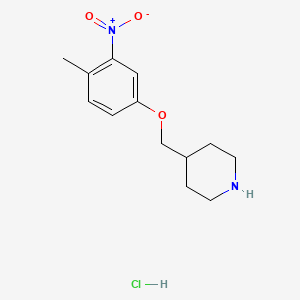
![1-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B1449796.png)
![6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449798.png)
![Benzo[b]thiophene-2-carboxamide, N-(aminoiminomethyl)-4-cyano-](/img/structure/B1449802.png)
![4H,5H-pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B1449805.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)
![2-Amino-6-[3-(hydroxymethyl)piperidin-1-yl]-pyrimidin-4(3H)-one](/img/structure/B1449808.png)
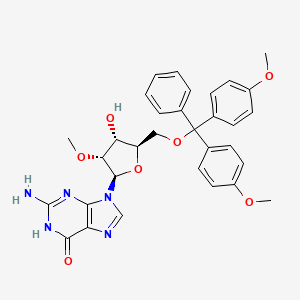
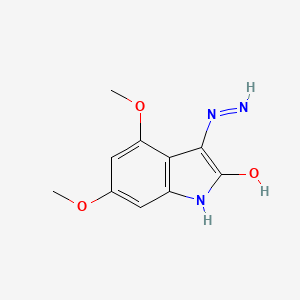
![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)
